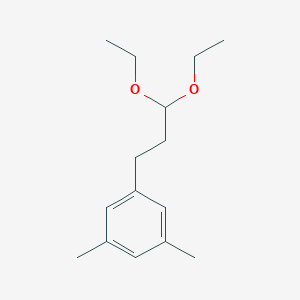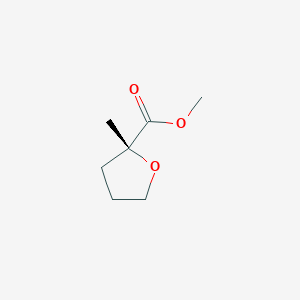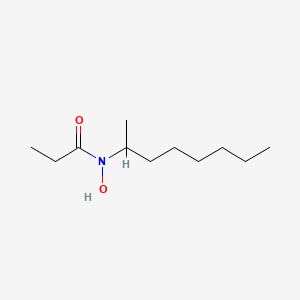
N-Hydroxy-N-(octan-2-YL)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Hydroxy-N-(octan-2-yl)propanamide: is an organic compound that belongs to the class of amides It is characterized by the presence of a hydroxyl group (-OH) and an octan-2-yl group attached to the nitrogen atom of the propanamide structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Condensation Reaction: One common method for synthesizing N-Hydroxy-N-(octan-2-yl)propanamide involves the condensation of octan-2-amine with propanoic acid, followed by the introduction of a hydroxyl group. This reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions.
Dehydration of Ammonium Propionate: Another method involves the dehydration of ammonium propionate in the presence of a dehydrating agent.
Industrial Production Methods: Industrial production of this compound often involves large-scale condensation reactions using automated reactors. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as distillation or crystallization.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: N-Hydroxy-N-(octan-2-yl)propanamide can undergo oxidation reactions, where the hydroxyl group is oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the amide group into an amine group, often using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in substitution reactions, where the hydroxyl group or the octan-2-yl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and specific reaction conditions such as elevated temperatures and pressures.
Major Products:
Oxidation: Ketones and aldehydes.
Reduction: Amines.
Substitution: Various substituted amides depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
Chemistry: N-Hydroxy-N-(octan-2-yl)propanamide is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound is studied for its potential role in enzyme inhibition and as a ligand in receptor binding studies. Its ability to interact with biological molecules makes it a subject of interest in drug discovery.
Medicine: this compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its amide structure is a common motif in many bioactive compounds.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and as a precursor in the synthesis of polymers and other advanced materials.
Wirkmechanismus
The mechanism of action of N-Hydroxy-N-(octan-2-yl)propanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group and the amide functionality allow it to form hydrogen bonds and other interactions with target molecules, modulating their activity. This compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function .
Vergleich Mit ähnlichen Verbindungen
Propanamide: A simpler amide with a similar backbone but lacking the hydroxyl and octan-2-yl groups.
N-Hydroxypropanamide: Similar to N-Hydroxy-N-(octan-2-yl)propanamide but without the octan-2-yl group.
Octanamide: Contains the octan-2-yl group but lacks the hydroxyl group.
Uniqueness: this compound is unique due to the presence of both the hydroxyl group and the octan-2-yl group, which confer distinct chemical properties and reactivity. These functional groups enhance its ability to participate in a variety of chemical reactions and interact with biological targets, making it a versatile compound in research and industrial applications.
Eigenschaften
CAS-Nummer |
61077-18-7 |
|---|---|
Molekularformel |
C11H23NO2 |
Molekulargewicht |
201.31 g/mol |
IUPAC-Name |
N-hydroxy-N-octan-2-ylpropanamide |
InChI |
InChI=1S/C11H23NO2/c1-4-6-7-8-9-10(3)12(14)11(13)5-2/h10,14H,4-9H2,1-3H3 |
InChI-Schlüssel |
SMQONAWCMQSHEM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(C)N(C(=O)CC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




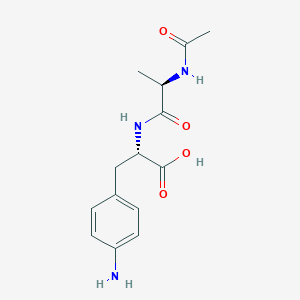
![Acetamide, N-[2-(4-methylphenoxy)ethyl]-N-phenyl-](/img/structure/B14592503.png)
![{3,5-Dimethoxy-4-[(propan-2-yl)oxy]phenyl}acetonitrile](/img/structure/B14592504.png)
![5-[2-(2-Aminonaphthalen-1-yl)hydrazinyl]-2H-benzimidazol-2-one](/img/structure/B14592518.png)
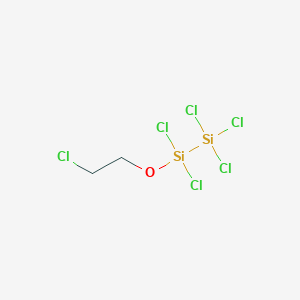
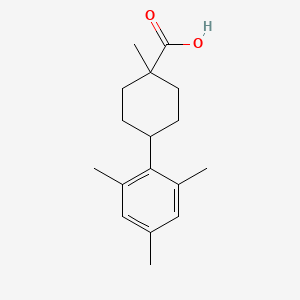
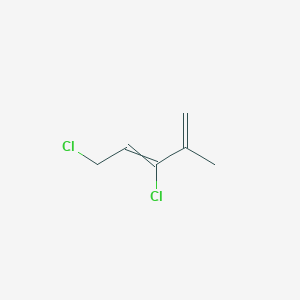
![Diethyl[4-(methanesulfonyl)-3-methylbuta-1,3-dien-1-yl]methylsilane](/img/structure/B14592543.png)
![1-(Chloromethyl)-1,1,3,3-tetramethyl-3-[2-(trimethylsilyl)ethenyl]disiloxane](/img/structure/B14592546.png)

